Manganese dichloride

Catalog No.
S577068
CAS No.
7773-01-5
M.F
Cl2Mn.4H2O
Cl2H8MnO4
M. Wt
197.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese dichloride

CAS Number

7773-01-5

Product Name

Manganese dichloride

IUPAC Name

dichloromanganese;tetrahydrate

Molecular Formula

Cl2Mn.4H2O
Cl2H8MnO4

Molecular Weight

197.90 g/mol

InChI

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2

InChI Key

CNFDGXZLMLFIJV-UHFFFAOYSA-L

SMILES

Cl[Mn]Cl

Solubility

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/
SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/
SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/
Soluble in pyridine, ethanol; insoluble in ether.
72.3 G/100 ML WATER @ 25 °C
123.8 G/100 ML WATER @ 100 °C

Synonyms

manganese chloride, manganese chloride, 52Mn-labeled, manganese chloride, diammoniate, manganese chloride, dihydrate, manganese chloride, hexaammoniate, manganese chloride, hexahydrate, manganese chloride, monoammoniate, manganese chloride, tetrahydrate, manganese dichloride, manganous chloride, MnCl2

Canonical SMILES

O.O.O.O.Cl[Mn]Cl

Manganese dichloride, chemically represented as manganese(II) chloride (MnCl₂), is an inorganic compound consisting of manganese and chlorine. It exists in several hydrated forms, with the tetrahydrate (MnCl₂·4H₂O) being the most prevalent. The compound typically appears as a pale pink crystalline solid due to the high-spin d⁵ electron configuration of manganese(II), which is characteristic of many transition metal complexes

In biological research, MnCl₂ acts as a source of manganese (Mn²⁺) ions. Manganese is a critical cofactor for numerous enzymes, playing essential roles in energy metabolism, free radical scavenging, and protein synthesis []. The specific mechanism of action depends on the enzyme and biological process involved.

, notably:

  • Formation from Manganese Oxide:
    MnO2+4HClMnCl2+2H2O+Cl2\text{MnO}_2+4\text{HCl}\rightarrow \text{MnCl}_2+2\text{H}_2\text{O}+\text{Cl}_2
  • Reactivity with Organic Ligands: Manganese(II) chloride can react with organic ligands, leading to oxidation and the formation of manganese(III) complexes:
    MnCl2+2Ph3P[MnCl2(Ph3P)2]\text{MnCl}_2+2\text{Ph}_3\text{P}\rightarrow [\text{MnCl}_2(\text{Ph}_3\text{P})_2]
  • Catalytic Reactions: It serves as a catalyst in various organic synthesis reactions, such as the one-pot synthesis of propargylamines and fused triazoles .

Manganese dichloride can be synthesized through several methods:

  • From Manganese Metal:
    Mn+2HClMnCl2+H2\text{Mn}+2\text{HCl}\rightarrow \text{MnCl}_2+\text{H}_2
  • From Manganese Carbonate:
    MnCO3+2HCl+3H2OMnCl2(H2O)4+CO2\text{MnCO}_3+2\text{HCl}+3\text{H}_2\text{O}\rightarrow \text{MnCl}_2(H_2O)_4+\text{CO}_2
  • Reaction with Hydrochloric Acid: This method involves treating manganese(IV) oxide with concentrated hydrochloric acid, which has historical significance in chlorine production .

Research indicates that manganese dichloride interacts with various biological systems, influencing enzymatic activities and metabolic pathways. Studies have shown its potential therapeutic applications, particularly in neurology and neuroimaging. Additionally, its paramagnetic properties make it useful in nuclear magnetic resonance spectroscopy for studying vesicle sizes in phospholipid solutions

Manganese dichloride shares similarities with other halides of manganese but exhibits unique properties due to its specific coordination chemistry and hydration states. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Manganese(II) bromideMnBr₂Similar structure; more soluble than MnCl₂
Manganese(II) iodideMnI₂Less common; exhibits different solubility behavior
Manganese(IV) oxideMnO₂Oxidation state difference; strong oxidizing agent
Potassium permanganateKMnO₄Strong oxidizer; distinct applications in redox chemistry
Manganese(III) chlorideMnCl₃Higher oxidation state; different reactivity

Manganese dichloride's unique coordination chemistry and its role as a precursor for organomanganese compounds set it apart from these similar compounds, making it a versatile reagent in both industrial and laboratory settings

Color/Form

Pink trigonal crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

196.918007 g/mol

Monoisotopic Mass

196.918007 g/mol

Boiling Point

1190 °C

Heavy Atom Count

7

Density

2.977 @ 25 °C/4 °C

Decomposition

When heated to decomp ... emits toxic fumes of /hydrogen chloride/.

Melting Point

650 °C

UNII

6YB4901Y90

Related CAS

13446-34-9 (tetrahydrate)
20603-88-7 (dihydrate)
16397-91-4 (Parent)
7773-01-5 (Parent)

Mechanism of Action

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo.
A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers.

Other CAS

7773-01-5

Absorption Distribution and Excretion

ONLY 28% OF ORAL DOSE /OF 1 MG OF MANGANESE CHLORIDE CONTAINING 0.1 MICROCURIE OF (54)MANGANESE/MG OF MANGANESE ADMIN TO RAT/ WAS DISTRIBUTED TO TISSUES ... LIVER IS PREFERENTIAL SITE OF ACCUMULATION.
... IN 17 HUMANS EXPOSED TO A NEBULIZED SOLN OF MANGANESE CHLORIDE ... 40-70% OF DEPOSITED AMT WAS RECOVERED IN FECES.
... /IT WAS/ FOUND THAT 11 NORMAL INDIVIDUALS ... ABSORBED AN AVG OF 3% OF A DOSE OF 200 UG MANGANESE CHLORIDE LABELLED WITH (54)-MN. /FROM OCCUPATIONAL EXPOSURE/ IN 6 HEALTHY MINERS, 6 WORKERS WITH SIGNS OF MANGANESE POISONING & 13 ANEMIC SUBJECTS ABSORPTION WAS 3, 4 & 7.5%, RESPECTIVELY.
DAILY IP INJECTIONS OF MANGANESE CHLORIDE (2.2 MG/KG) FOR 120 DAYS TO RATS RESULTED IN INCR IN MANGANESE CONTENT OF CEREBRUM, CEREBELLUM & REST OF BRAIN BY 37, 55 & 135%, RESPECTIVELY.
For more Absorption, Distribution and Excretion (Complete) data for MANGANESE CHLORIDE (14 total), please visit the HSDB record page.

Associated Chemicals

Manganese(II) chloride tetrahydrate;13446-34-9

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Manganese metal or ferromanganese is chlorinated at 700-1000 °C to make anhydrous manganese chloride.
Industrial preparation of manganese chloride is based either on the reaction of aqueous hydrochloric acid with manganese(IV) oxide ore, manganese(II) oxide, manganese carbonate, or on direct chlorination of manganese metal or ferromanganese...

General Manufacturing Information

Manganese chloride (MnCl2): ACTIVE

Storage Conditions

KEEP WELL CLOSED. /TETRAHYDRATE/

Interactions

The effects of cadmium (7440439) (Cd), lead (7439921) (Pb), & manganese (7439965) (Mn) on ATPase activity were studied in rat synaptic plasma membranes (SPMs) prepared from the forebrains of male Sprague-Dawley-rats. SPMs were incubated with 0 to 3 micromolar (microM) cadmium-chloride (10108642), 0 to 10microM lead-chloride (7758954), or 0 to 9,000microM manganese(II)-chloride (7773015) alone or in combination. The effects on sodium & potassium dependent ATPase (Na,KATPase), magnesium dependent MgATPase, & potassium dependent p-nitrophenylphosphatase (KpNPPase) activity were determined. Cd+2, Pb+2, & Mn+2 alone inhibited Na,KATPase & KpNPPase activity in a dose dependent manner. The concns causing 50% inhibition (IC50s) of Na,KATPase activity were: Cd+2, 0.6microM; Pb+2, 2.1microM; & Mn+2, approximately 3 millimolar. Dixon plots of the data showed that equilibrium binding of Cd+2, Pb+2, & Mn+2 to Na,KATPase occurred at the sites where the enzyme's activity was inhibited. Simultaneous treatment of SPMs with Cd+2 & Mn+2 or Pb+2 & Mn+2 caused a synergistic inhibition of Na,KATPase activity. Simultaneous treatment with Cd+2 & Pb+2, however, caused an additive inhibition of Na,KATPase activity. Simultaneous treatment of SPMs with Cd+2 + Pb+2 inhibited MgATPase activity antagonistically. Simultaneous treatment with Cd+2 plus Mn+2 or Pb+2 plus Mn+2 additively inhibited MgATPase activity at a Mn+2 concn of 10.0microM, but antagonistically inhibited MgATPase activity at 100.0microM Mn+2. The authors conclude that the mechanisms for Cd+2 & Pb+2 inhibition of Na,KATPase activity are similar. Cd+2 & Pb+2 appear to be competing for the same set of inhibitory binding sites. The observed effects of Cd+2 & Pb+2 on Na,KATPase activity are consistent with their toxicological properties.
Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), noradrenaline (NA), glutathione (GSH), ascorbic acid (AA), dehydroascorbic acid (DHAA) & uric acid (UA) were determined in the striatum &/or in the brainstem of 3-month-old male Wistar rats after subchronic oral exposure to MnCl2 (20 mg kg-1 daily) alone or associated to buthionine (S,R)sulphoximine-ethyl ester (BSO-E), an inhibitor of GSH synthesis. The NA, DA, DOPAC, GSH & glutathione disulphide (GSSG) concentrations were also determined in PC12 cells incubated with Mn alone or associated with either BSO-E or AA. When PC12 cells were incubated with AA, cellular AA & DHAA concns were also determined. It was found that BSO-E: (a) decr GSH levels in the striatum & in the brainstem; (b) potentiated the Mn-induced incr in AA oxidation & uric acid formation in both brain regions; & (c) potentiated the Mn-induced DA & NA depletion in the brainstem. Moreover, the changes in striatal DA metab induced by the BSO-E association with Mn (decr in DA, DOPAC & HVA levels & in the DOPAC + HVA/DA ratio) are consistent with the hypothesis of a loss of dopaminergic neurons. In PC12 cells, BSO-E decr GSH & GSSG levels & potentiated the Mn-induced decr- in DA & NA concns. On the contrary, AA antagonized the Mn-induced DA & NA depletion. AA antagonized also the Mn- & MN+BSO-induced decr in PC12 cells viability. In conclusion, the impairment of neuronal antioxidant system activity plays a permissive role in the oxidative stress-mediated Mn neurotoxicity.
Manganese concentrates in the ventral mesencephalon of male Sprague-Dawley rats after intrathecal administration of MnCl2. We tested the hypothesis that Mn concn in the CNS, particularly in the ventral mesencephalon, is decreased by inhibiting dopamine reuptake using cocaine or by decreasing dopamine concns using reserpine. The intrathecal admin of Mn (250 mug Mn/rat as MnCl2) caused the Mn concn in the ventral mesencephalon to incr f ministration. Cocaine or reserpine decr the Mn concn in the ventral mesencephalon, occipital pole, frontal lobe & caudate putamen but did not change the Mn concn in the cerebellum. The results indicate that the mechanism(s) by which Mn is concentrated in many brain regions can be inhibited by cocaine, a dopamine reuptake inhibitor, or by reserpine, a dopamine depleter, & suggest that the Mn concn in the CNS is related to dopamine reuptake &/or concn.

Dates

Modify: 2023-08-15

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